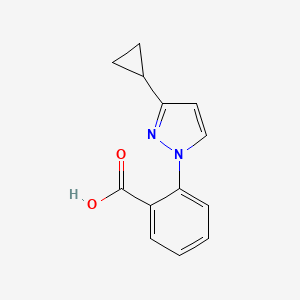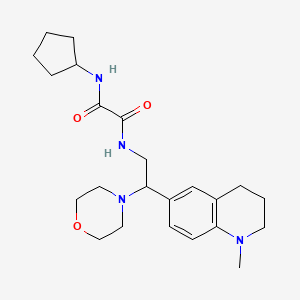![molecular formula C13H16ClN3O3S B2979483 6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide CAS No. 1356683-78-7](/img/structure/B2979483.png)
6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide” is a complex organic molecule that contains several functional groups, including an oxazole ring, a pyridine ring, and a sulfonamide group . The presence of these functional groups suggests that this compound could have a variety of biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazole derivatives are often synthesized using a variety of methods, including cyclodehydration and cycloaddition reactions . The synthesis of such compounds often involves the use of intermediates and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular formula of this compound is C11H11ClN4O3S2, and it has an average mass of 346.813 Da and a monoisotopic mass of 345.996094 Da . The compound contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a pyridine ring, which is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. Oxazoles can participate in a variety of reactions, including nucleophilic substitutions and additions, depending on the substituents present .Future Directions
properties
IUPAC Name |
6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-8-5-11(6-15-13(8)14)21(18,19)17(4)7-12-9(2)16-20-10(12)3/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIERHDMQVHQFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)CC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2979400.png)
![3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B2979403.png)
![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2979404.png)


![N-[[1-(Hydroxymethyl)cyclobutyl]-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2979408.png)
![8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2979409.png)

![N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2979411.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2979412.png)
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-pyrimidyl)-4-piperidone]ketal](/img/structure/B2979416.png)


